molecular formula C9H10N2O2 B1407251 Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate CAS No. 1363382-27-7

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Cat. No.: B1407251
CAS No.: 1363382-27-7
M. Wt: 178.19 g/mol
InChI Key: VKMOSZNXTFEYKK-UHFFFAOYSA-N
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Description

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate (CAS 1363382-27-7) is a high-purity chemical compound offered as a building block for scientific research and development. It has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . The compound features a cyclopropane ring substituted with both a methyl carboxylate group and a pyrazinyl ring, a structure that is of significant interest in medicinal chemistry and materials science. Compounds containing the cyclopropanecarboxylate moiety are recognized as key intermediates in organic synthesis . They are frequently employed in the construction of more complex molecules, including potential pharmaceuticals and chiral ligands for metal-organic frameworks (HMOFs) . The presence of the pyrazine heterocycle further enhances its utility, as this ring system is a common pharmacophore in drug discovery. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area.

Properties

IUPAC Name

methyl 1-pyrazin-2-ylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOSZNXTFEYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Trihalide-Mediated Ring Closure

This method involves cyclopropanation of pyrazine-containing precursors using trihalides. For example:

  • Substrate : Pyrazine derivatives with α,β-unsaturated esters or nitriles (e.g., methyl acrylate-pyrazine conjugates) react with chloroform or bromoform in alkaline conditions.
  • Conditions : Reaction occurs at 50–100°C in methanol or ethanol with sodium methoxide as a base.
  • Mechanism : The trihalide acts as a cyclopropanating agent, forming a 2,2-gem dihalide intermediate, which undergoes dehalogenation to yield the cyclopropane ring.
  • Esterification : Subsequent acidification with HCl or H₂SO₄ converts intermediates to the methyl ester.

Key Data :

Parameter Value Source
Temperature 50–100°C
Yield (cyclopropanation) 85–98%
Catalyst Sodium methoxide

Coupling of Pyrazine Amines with Cyclopropane Carboxylates

A modular approach involves synthesizing the pyrazine and cyclopropane moieties separately, followed by coupling:

  • Step 1 : Synthesis of 2-aminopyrazine derivatives via Buchwald-Hartwig amination or nucleophilic substitution.
  • Step 2 : Preparation of methyl cyclopropanecarboxylate via γ-butyrolactone ring-opening with dimethyl ether and subsequent cyclization.
  • Step 3 : Coupling using HATU/DIPEA or similar reagents to link the pyrazine amine to the cyclopropane carboxylate.

Example Protocol :

  • React γ-butyrolactone with dimethyl ether and H₂SO₄ to form methyl 4-chlorobutyrate.
  • Cyclize using sodium methoxide at 100°C for 5 hours.
  • Couple with 2-aminopyrazine via HATU-mediated amidation.

Advantages : High modularity and scalability (>90% yield in coupling step).

Oxidative Methods for Cyclopropane Carboxylic Acid Derivatives

Cyclopropanecarboxaldehyde can be oxidized to the carboxylic acid, followed by esterification:

  • Oxidation : Use molecular oxygen or KMnO₄ to convert cyclopropanecarboxaldehyde to the acid.
  • Esterification : React with methanol in acidic conditions (e.g., H₂SO₄) to form the methyl ester.

Limitations : Lower yields (70–80%) due to side reactions during oxidation.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Trihalide cyclopropanation 85–98 Moderate High
Modular coupling >90 High Moderate
Oxidative esterification 70–80 Low Low

Critical Reaction Parameters

  • Temperature : Cyclopropanation requires precise control (50–100°C) to avoid polymerization.
  • Catalyst : Sodium methoxide is superior to other bases for dehalogenation.
  • Solvents : Methanol or THF are preferred for ester stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Organic Synthesis

  • Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is primarily used as a building block in organic synthesis. It facilitates the preparation of more complex molecules by serving as an intermediate in various chemical reactions. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it valuable in synthetic pathways.

Reactions and Mechanisms

  • Oxidation : The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Nucleophilic substitution can occur at the pyrazine ring or cyclopropane moiety, allowing for the formation of various substituted derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Initial studies suggest that it interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets are still under investigation, but early findings point towards involvement in pathways related to cell proliferation and apoptosis .

Drug Development

  • The compound is being explored as a potential drug candidate due to its unique structural characteristics. Its ability to bind to specific molecular targets makes it a candidate for therapeutic applications in treating various diseases, including inflammatory conditions and cancers .

Industrial Applications

Material Development

  • This compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials that may have applications in pharmaceuticals and other industries .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various pyrazine compounds, including this compound, and evaluated their anticancer activities. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Drug Design

Another study focused on the design and synthesis of LPAR1 antagonists derived from this compound. These compounds showed efficacy in animal models for treating liver inflammation and fibrosis, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrazine Substitutions

Several cyclopropanecarboxylate derivatives share structural similarities, differing primarily in aromatic substituents:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate 5-cyano-pyridine C₁₁H₁₁N₂O₂ 2135331-49-4 High structural similarity (0.93); potential agrochemical intermediate
1-(Pyridin-2-yl)cyclopropanecarboxylic acid Pyridine C₉H₉NO₂ 162960-26-1 Lower similarity (0.84); carboxylic acid group enhances solubility but reduces volatility
1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid 4-methyl-pyridine C₁₀H₁₁NO₂ 1060804-89-8 Predicted pKa 3.34; used in pharmaceutical synthesis
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate Pyrazine C₉H₁₀N₂O₂ Not provided Electron-deficient pyrazine may enhance binding to biological targets

Key Observations :

  • Pyridine vs.
  • Functional Groups : Methyl esters (e.g., target compound) exhibit higher volatility and lipophilicity than carboxylic acids, favoring penetration through biological membranes .

Pyrethroid Derivatives with Cyclopropanecarboxylate Moieties

Pyrethroids, a class of insecticides, often incorporate cyclopropanecarboxylate structures:

Compound Name Substituent Key Applications
Cycloprothrin Dichloro-cyclopropane Insecticide
Fenpropathrin Tetramethyl-cyclopropane Acaricide/Insecticide
Tralomethrin Tetrabromoethyl-cyclopropane Broad-spectrum insecticide

Comparison with Target Compound :

  • Substituent Complexity : Pyrethroids feature bulky halogenated or branched substituents (e.g., tetrabromoethyl in tralomethrin), enhancing environmental persistence. In contrast, the target compound’s pyrazine group may reduce bioaccumulation due to lower hydrophobicity .
  • Biological Activity: Pyrethroids target insect sodium channels, but the pyrazine moiety in the target compound could enable novel modes of action, such as kinase inhibition .

Pharmaceutical Intermediates with Cyclopropane Rings

Examples from synthetic pathways highlight cyclopropanecarboxylates as intermediates:

  • (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1): Chiral amino group enables stereoselective synthesis of bioactive molecules .

Key Differences :

Physicochemical Properties and Predictive Data

  • Density/Boiling Point : For 1-(4-methylpyridin-2-yl)cyclopropanecarboxylic acid, density is predicted at 1.287 g/cm³, and boiling point at 354.9°C . The target compound’s methyl ester likely has lower density and boiling point due to reduced polarity.
  • Solubility : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids, favoring organic-phase reactions .

Biological Activity

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets are still under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of microorganisms, demonstrating efficacy similar to that of established antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

The compound's mechanism in cancer cells appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition at low concentrations, supporting its potential use in clinical settings for treating infections caused by resistant strains .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell proliferation. The study utilized flow cytometry to assess apoptosis rates in treated cells, revealing that this compound significantly increased apoptotic cell populations compared to control groups .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. These studies suggest that the compound may inhibit key kinases involved in cell survival signaling .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring (e.g., characteristic proton couplings at δ 1.2–2.5 ppm) and pyrazine aromatic signals (δ 8.5–9.0 ppm). provides detailed NMR data for analogous compounds, including splitting patterns for cyclopropane protons .
  • HPLC/MS : Used to assess purity and detect trace byproducts. highlights reverse-phase HPLC with C18 columns (MeCN/H₂O gradients) for method development .
  • X-ray crystallography : Critical for resolving stereochemistry. SHELXL () is recommended for refining crystal structures, particularly for strained cyclopropane geometries .

How can SHELXL be applied to resolve crystallographic ambiguities in this compound derivatives?

Advanced Research Question
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Handling strained rings : The cyclopropane’s bond angles (≈60°) require careful restraint application. notes the use of DFIX and SADI commands to maintain geometry .
  • Disorder modeling : Pyrazine ring substituents may exhibit rotational disorder. PART and SUMP instructions in SHELXL can partition electron density for accurate modeling .
  • Validation : Use R1 convergence (<5%) and CheckCIF to flag geometry outliers, especially for high-strain systems .

What strategies mitigate undesired ring-opening reactions of the cyclopropane moiety during functionalization?

Advanced Research Question
The cyclopropane’s strain makes it prone to electrophilic or radical-induced ring opening. Methods to preserve integrity include:

  • Protecting groups : Temporarily block reactive sites (e.g., ester hydrolysis to carboxylate may increase stability) .
  • Low-temperature reactions : Conduct substitutions at ≤0°C to slow ring-opening kinetics, as seen in for pyrazine derivatization .
  • Radical inhibitors : Add TEMPO or BHT to quench radical pathways during photochemical reactions .

How can stereoisomerism in this compound derivatives be controlled and analyzed?

Advanced Research Question

  • Stereocontrol : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru(II)-pybox complexes) can enforce trans/cis cyclopropane configurations .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/iPrOH to separate enantiomers. references racemization studies for analogous cyclopropanes .
  • VCD spectroscopy : Combines with DFT calculations to assign absolute configurations when crystallography is impractical .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

  • DFT calculations : Gaussian or ORCA software can model ring-opening pathways. Transition state analysis (IRC) identifies nucleophilic attack sites (e.g., cyclopropane carbons adjacent to the ester) .
  • MD simulations : Assess solvent effects (e.g., polar aprotic solvents stabilize transition states) and predict regioselectivity .
  • NBO analysis : Quantifies orbital interactions, such as hyperconjugation between the cyclopropane σ-bonds and pyrazine π-system .

How do electronic effects of the pyrazine ring influence the compound’s stability under acidic/basic conditions?

Advanced Research Question
The pyrazine’s electron-withdrawing nature increases the ester’s susceptibility to hydrolysis. Experimental insights include:

  • pH-dependent stability : Hydrolysis accelerates above pH 8.0 (e.g., use buffered conditions at pH 6–7 for aqueous reactions) .
  • Substituent effects : Electron-deficient pyrazines (e.g., 2-cyano derivatives in ) further destabilize the ester, requiring anhydrous conditions .
  • Kinetic studies : Monitor degradation via UV-Vis (λ = 270 nm for ester carbonyl) to optimize reaction windows .

What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question

  • Exothermicity control : Cyclopropanation reactions are highly exothermic. Use flow reactors for heat dissipation, as described in ’s large-scale protocols .
  • Byproduct formation : Optimize diazo reagent stoichiometry (1.1–1.3 eq.) to minimize dimerization .
  • Crystallization : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate
Reactant of Route 2
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Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

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